molecular formula C16H17N2NaO5S B12071084 Penicillin X sodium

Penicillin X sodium

Cat. No.: B12071084
M. Wt: 372.4 g/mol
InChI Key: VLUNNMCSPBQUDX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5beta)-6alpha-[[(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid sodium salt is a complex organic compound belonging to the penicillin class of antibiotics. This compound is known for its broad-spectrum antibacterial properties and is used in various medical and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5beta)-6alpha-[[(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid sodium salt involves multiple steps. The process typically starts with the preparation of the core bicyclic structure, followed by the introduction of the hydroxyphenylacetyl group. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure consistency and quality. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in studies related to bacterial resistance and the development of new antibiotics.

    Medicine: Used in the treatment of bacterial infections due to its broad-spectrum antibacterial activity.

    Industry: Utilized in the production of various pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, leading to the disruption of cell wall formation and ultimately causing cell lysis. This mechanism is similar to other penicillin-class antibiotics, making it effective against a wide range of bacterial pathogens.

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: Another penicillin-class antibiotic with a similar mechanism of action but different spectrum of activity.

    Amoxicillin: A related compound with a broader spectrum of activity and better oral bioavailability.

    Ampicillin: Similar to amoxicillin but with different pharmacokinetic properties.

Uniqueness

What sets (2S,5beta)-6alpha-[[(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid sodium salt apart is its specific structural features, such as the hydroxyphenylacetyl group, which contributes to its unique antibacterial properties and spectrum of activity.

Properties

Molecular Formula

C16H17N2NaO5S

Molecular Weight

372.4 g/mol

IUPAC Name

sodium;4-[2-[(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenolate

InChI

InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1

InChI Key

VLUNNMCSPBQUDX-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)[O-])C(=O)O)C.[Na+]

Origin of Product

United States

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